1-(2-Bromo-3,4-difluorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-3,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(10)8(11)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLYEXHPFCIQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Aromatic Ketone Chemistry
1-(2-Bromo-3,4-difluorophenyl)ethanone belongs to the broader class of halogenated aromatic ketones, which are characterized by a carbonyl group and at least one halogen atom attached to an aromatic ring. numberanalytics.com These compounds are of fundamental importance in organic synthesis due to the diverse reactivity imparted by the combination of the electron-withdrawing ketone and the halogen substituents. numberanalytics.com
The presence of both bromine and fluorine atoms on the phenyl ring of this compound, along with the acetyl group, creates a molecule with multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, the fluorine atoms influence the electronic properties of the aromatic ring, and the ketone functionality can undergo a wide range of nucleophilic additions and condensation reactions. numberanalytics.comnih.gov This multi-functionality is a hallmark of advanced synthetic intermediates.
The reactivity of α-haloketones, a related class of compounds, has been extensively studied, with reactions such as the Favorskii rearrangement and various nucleophilic substitutions being well-documented. nih.gov While this compound is not an α-haloketone, the principles governing the reactivity of halogenated ketones provide a framework for understanding its chemical behavior. The interplay of the different functional groups in this specific molecule allows for selective transformations, a key aspect of modern synthetic strategy.
Significance As a Versatile Synthetic Intermediate in Organic Synthesis
The primary significance of 1-(2-Bromo-3,4-difluorophenyl)ethanone lies in its role as a versatile synthetic intermediate. Its utility stems from the ability to selectively functionalize different parts of the molecule, enabling the construction of a wide array of more complex chemical entities.
The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at the 2-position of the phenyl ring.
The ketone moiety provides another handle for chemical modification. It can be reduced to an alcohol, which can then be further functionalized, or it can serve as an electrophilic site for the addition of various nucleophiles, including organometallic reagents and enolates. numberanalytics.com Furthermore, the acetyl group can participate in condensation reactions to form heterocyclic structures. For instance, α-bromo ketones, which can be synthesized from the corresponding ketones, are known to react with thioamides or thioureas to form thiazoles, a class of heterocycles with important applications in medicinal chemistry. ossila.com
The strategic placement of the two fluorine atoms on the aromatic ring also plays a crucial role. Fluorine substitution can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, incorporating the 3,4-difluorophenyl motif is a common strategy in the design of new pharmaceutical agents. nbinno.com
Overview of Research Trajectories and Academic Relevance
Established Synthetic Pathways and Precursors
The synthesis of this compound can be approached through two principal retrosynthetic disconnections: the formation of the carbon-carbon bond of the ethanone (B97240) group on a pre-existing bromodifluorobenzene scaffold, or the regioselective bromination of a difluoroacetophenone precursor. A third, less common, pathway involves the transformation of an aniline (B41778) derivative.
Regioselective Bromination Strategies
One potential route to this compound involves the direct bromination of 1-(3,4-difluorophenyl)ethanone. However, achieving the desired 2-bromo isomer is challenging due to the directing effects of the substituents. The acetyl group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho, para-directing. This leads to a complex mixture of isomers, making this pathway less favorable for the specific synthesis of the title compound.
Alternatively, a more controlled approach involves the synthesis starting from 2-bromo-3,4-difluoroaniline. This precursor can be synthesized through various methods, including the Ullmann reaction or the Sandmeyer reaction. fiveable.menbinno.com The amino group can then be converted to the desired ketone functionality through a multi-step sequence, potentially involving a Sandmeyer reaction to introduce a different functional group that can be subsequently converted to the acetyl group. wikipedia.org
Acylation Techniques in Fluorinated Benzene (B151609) Systems
The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of 1-bromo-2,3-difluorobenzene (B1273032). wikipedia.orgunizin.org This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring. The success of this synthesis hinges on the regioselectivity of the acylation, which is governed by the directing effects of the existing bromine and fluorine substituents.
In a typical procedure, 1-bromo-2,3-difluorobenzene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction is generally heated to drive it to completion. The workup typically involves quenching the reaction with ice and water, followed by extraction and purification of the desired ketone.
| Precursor | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reference |
| 1-bromo-2,3-difluorobenzene | Acetyl Chloride | AlCl₃ | Not specified | Not specified | |
| Benzene | Ethanoyl Chloride | AlCl₃ | Benzene | 60 | libretexts.org |
Mechanistic Aspects of Synthetic Reactions
Understanding the mechanisms of the key synthetic reactions is crucial for controlling the outcome and optimizing the synthesis of this compound.
Elucidation of Reaction Mechanisms in Halogenation
In the context of synthesizing the title compound, the key halogenation step would be the bromination of an aromatic ring. The mechanism of electrophilic aromatic bromination involves the generation of a bromine electrophile, typically by the polarization of Br₂ with a Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.
The regioselectivity of this reaction is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents already present on the ring.
Understanding Selectivity in Synthetic Transformations
The regioselectivity of the Friedel-Crafts acylation of 1-bromo-2,3-difluorobenzene is a critical aspect of the synthesis of this compound. The directing effects of the substituents on the aromatic ring determine the position of the incoming acetyl group.
Fluorine atoms (at C2 and C3): Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the ortho and para intermediates. However, due to its high electronegativity, it is also a deactivating group through a strong inductive effect. organic-chemistry.orgroutledge.com
Bromine atom (at C1): Bromine is also an ortho, para-director and a deactivating group. Its resonance effect is weaker than that of fluorine, but its inductive effect is also less pronounced. acs.org
In 1-bromo-2,3-difluorobenzene, the possible positions for acylation are C4, C5, and C6.
Position C4: This position is ortho to the fluorine at C3 and meta to the bromine at C1 and the fluorine at C2.
Position C5: This position is para to the fluorine at C2 and meta to the bromine at C1 and the fluorine at C3.
Position C6: This position is ortho to the bromine at C1 and meta to the fluorine at C2 and para to the fluorine at C3.
The cumulative electronic effects of the three halogen substituents strongly deactivate the ring towards electrophilic attack. However, the resonance donation from the fluorine atoms, particularly the one at C3, can preferentially stabilize the transition state leading to acylation at the C4 position. The formation of the acylium ion (CH₃CO⁺) from the reaction of the acylating agent with the Lewis acid catalyst is the initial step, which then acts as the electrophile. amazonaws.comyoutube.com
Advancements in Synthesis and Green Chemistry Principles
Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste during workup. Modern synthetic chemistry aims to develop more environmentally friendly and sustainable methods.
Recent research has focused on the use of solid acid catalysts, such as zeolites and sulfated zirconia, for Friedel-Crafts acylations. stanford.edursc.org These catalysts are often reusable, reduce waste, and can sometimes be used in solvent-free conditions, aligning with the principles of green chemistry. For instance, sulfated zirconia has been shown to be an effective catalyst for the acylation of benzene, leading to selective product formation. rsc.org
Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and improve yields in organic reactions, including the synthesis of halogenated acetophenones. rasayanjournal.co.inat.uaresearchgate.net The use of microwave irradiation can enhance the rate of Friedel-Crafts acylations and other reactions, often with lower energy consumption compared to conventional heating methods. While specific applications to the synthesis of this compound are not widely reported, the principles are applicable to this class of compounds.
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for the synthesis of aryl ketones often involve harsh conditions and the use of stoichiometric amounts of reagents, leading to significant waste generation. Modern synthetic chemistry aims to develop greener and more sustainable alternatives.
One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation . organic-chemistry.orgyoutube.comkhanacademy.orgyoutube.com In a likely synthetic route to this compound, 1-bromo-2,3-difluorobenzene would be acylated with an acetylating agent like acetyl chloride or acetic anhydride. A patent for the synthesis of the constitutional isomer, 2-bromo-4,5-difluoroacetophenone, describes the reaction of 1-bromo-3,4-difluorobenzene with acetyl chloride and aluminum chloride (AlCl₃). google.com This process, however, requires a molar excess of the Lewis acid catalyst, AlCl₃, which is highly corrosive and generates significant aluminum-containing waste upon aqueous workup. organic-chemistry.org
To address these environmental concerns, research has focused on developing more sustainable catalytic systems. The use of solid acid catalysts, such as zeolites, has been explored for the acylation of various aromatic compounds. google.com Zeolites offer advantages such as reusability, reduced corrosion, and easier product separation. google.com For instance, rare earth modified zeolite Beta has shown high activity in the acylation of isobutylbenzene. google.com Another approach involves the use of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), which can act as both a catalyst and a solvent and can often be used in smaller quantities than traditional Lewis acids. mdpi.com
The principles of green chemistry also encourage the use of less hazardous solvents and reagents. Solvent-free reaction conditions, often facilitated by microwave irradiation, have been successfully applied to Friedel-Crafts acylations, leading to shorter reaction times and reduced solvent waste. organic-chemistry.org The use of alternative acylating agents, such as carboxylic acids in the presence of a suitable activator, can also contribute to a more sustainable process by avoiding the use of acyl chlorides, which can be moisture-sensitive and produce hydrogen chloride as a byproduct. organic-chemistry.org
Another potential route to this compound is through a Grignard reaction . This would likely involve the preparation of a Grignard reagent from 1-bromo-2,3-difluorobenzene, followed by its reaction with a suitable acetylating agent. However, the formation of Grignard reagents from aryl halides containing electron-withdrawing fluorine atoms can be challenging. nih.gov The optimization of Grignard reactions to improve efficiency and reduce side reactions, such as Wurtz coupling, is an active area of research. researchgate.net Continuous flow technologies offer a promising avenue for controlling the exothermic nature of Grignard reagent formation and minimizing the formation of byproducts by maintaining low concentrations of the halide in the reactor. researchgate.netmit.edu
The following table summarizes potential sustainable approaches for the synthesis of this compound based on analogous reactions.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Synthetic Route | Traditional Method | Sustainable Alternative | Key Advantages of Sustainable Route |
|---|---|---|---|
| Friedel-Crafts Acylation | 1-bromo-2,3-difluorobenzene + Acetyl chloride + excess AlCl₃ | 1-bromo-2,3-difluorobenzene + Acetic anhydride catalyzed by reusable solid acids (e.g., zeolites) or a minimal amount of a strong Brønsted acid (e.g., TfOH). google.commdpi.com | Catalyst reusability, reduced waste, milder reaction conditions. google.com |
| Grignard Reaction | Batch reaction of 1-bromo-2,3-difluorobenzene with Mg, followed by addition of an acetylating agent. | Continuous flow synthesis of the Grignard reagent to minimize side reactions, followed by in-line reaction with the acetylating agent. researchgate.netmit.edu | Improved control over reaction parameters, higher selectivity, and safer handling of exothermic reactions. researchgate.netmit.edu |
Catalyst Development and Optimization for Synthesis
The choice of catalyst is crucial for the efficiency and selectivity of the synthesis of this compound. In the context of Friedel-Crafts acylation, significant efforts have been made to replace the traditionally used aluminum chloride with more environmentally benign and efficient catalysts.
Lewis Acid Catalysts: While AlCl₃ is effective, its stoichiometric requirement and the large volume of waste it generates are major drawbacks. organic-chemistry.org Research into alternative Lewis acid catalysts has shown that metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), can catalytically promote Friedel-Crafts acylations with high efficiency. nih.gov These catalysts are often more tolerant to moisture and can be recovered and reused, making them a more sustainable option. Iron(III) chloride (FeCl₃) has also been investigated as a less expensive and more environmentally friendly Lewis acid catalyst for Friedel-Crafts reactions. nih.gov The use of ionic liquids as both solvent and catalyst, or as a support for the catalyst, has also been explored to facilitate catalyst recovery and reuse. nih.gov
Brønsted Acid Catalysts: Strong Brønsted acids, particularly trifluoromethanesulfonic acid (TfOH), have emerged as powerful catalysts for Friedel-Crafts acylation. mdpi.com TfOH can be used in catalytic amounts and often leads to high yields and selectivities under mild conditions. mdpi.com Its high acidity allows for the activation of a wide range of acylating agents.
Heterogeneous Catalysts: The development of solid acid catalysts represents a significant advancement in sustainable synthesis. Zeolites, with their well-defined pore structures, can offer shape selectivity, potentially favoring the formation of a specific isomer. google.com The catalytic activity of zeolites can be tuned by modifying their composition, for example, by incorporating rare earth metals. google.com Other solid catalysts, such as silica (B1680970) gel, have been used to catalyze the α-bromination of ketones, a reaction that could be relevant for the synthesis of similar compounds. mdpi.com
The optimization of the catalyst system for the synthesis of this compound would involve screening a variety of Lewis and Brønsted acids, as well as heterogeneous catalysts. Key parameters for optimization would include catalyst loading, reaction temperature, and the choice of solvent or solvent-free conditions to maximize the yield and selectivity towards the desired product while minimizing waste.
The following table provides a comparative overview of different catalyst types that could be employed for the synthesis of this compound via Friedel-Crafts acylation.
Table 2: Catalyst Systems for the Friedel-Crafts Acylation of 1-bromo-2,3-difluorobenzene
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Lewis Acid | Aluminum chloride (AlCl₃) google.com | Stoichiometric amounts, often harsh conditions. | High reactivity. | Corrosive, generates large amounts of waste, not reusable. organic-chemistry.org |
| Modern Lewis Acid | Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃) nih.gov | Catalytic amounts, milder conditions. | Reusable, water-tolerant, high efficiency. nih.gov | Higher cost compared to traditional catalysts. |
| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) mdpi.com | Catalytic amounts, can act as solvent. | High activity, broad applicability. mdpi.com | Corrosive, requires careful handling. |
| Heterogeneous Catalyst | Zeolites (e.g., H-Y, rare earth modified Beta) google.com | Solid catalyst, often requires higher temperatures. | Reusable, easy separation, potential for shape selectivity. google.com | Can be less active than homogeneous catalysts. |
Halogen-Mediated Reactivity
The presence of one bromine and two fluorine atoms on the benzene ring provides multiple potential sites for reaction. However, the inherent differences in the bond strengths and electronic influence of these halogens lead to highly selective reactivity pathways.
The carbon-bromine (C-Br) bond is the most labile of the carbon-halogen bonds in this molecule under many common reaction conditions, making it the primary site for functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and for aryl halides, the reactivity order is typically C-I > C-Br >> C-Cl >> C-F. wikipedia.orgharvard.edu Consequently, this compound selectively undergoes cross-coupling at the C-Br position, leaving the more robust C-F bonds intact. This chemoselectivity is a cornerstone of its synthetic utility.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this would result in the formation of a 1-(2-(alkynyl)-3,4-difluorophenyl)ethanone derivative. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a versatile method for creating biaryl compounds, styrenes, and polyolefins by coupling an organoboron species (like a boronic acid or ester) with an organohalide. harvard.edunih.gov Reacting this compound with an appropriate boronic acid under palladium catalysis would yield a 1-(2-aryl-3,4-difluorophenyl)ethanone. The reaction is known for its mild conditions and the use of generally non-toxic boron reagents. pitt.edu
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide. organic-chemistry.orglibretexts.orgwikipedia.org This method is compatible with a wide array of functional groups. libretexts.org The coupling of this compound with an organostannane would provide access to a variety of substituted derivatives, though the toxicity of tin compounds is a notable drawback. organic-chemistry.org
Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.com This allows for the introduction of vinyl groups at the C-2 position of the this compound ring system.
The following table summarizes representative conditions for these cross-coupling reactions on aryl bromides, which would be applicable for the selective functionalization of this compound at the bromine position.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 65 °C |
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 60 °C to 115 °C |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | None (or additive like LiCl) | Toluene or DMF | 80 °C to 110 °C |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 °C to 140 °C |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. quizlet.com
For this compound, the reactivity in SNAr is complex.
Leaving Group Ability: In general, bromide is a better leaving group than fluoride (B91410) in substitution reactions where the C-X bond is broken in the rate-determining step.
Ring Activation: However, the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.comwyzant.com Fluorine's immense electronegativity makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. wyzant.comnih.gov This often leads to a counterintuitive reactivity trend where aryl fluorides are more reactive than other aryl halides in SNAr reactions. masterorganicchemistry.comwyzant.com
In the case of this compound, the acetyl group (a strong electron-withdrawing group) is ortho to the bromine atom and para to the fluorine atom at C-4. Both positions are therefore activated towards SNAr. While the C-Br bond is weaker, the C-F bonds are attached to carbons that are more strongly activated by the inductive effect of the fluorine atoms themselves. Studies on polyfluorobromobenzenes have shown that competition between fluoride and bromide loss can occur. nih.gov Therefore, while substitution at the C-Br bond is possible, SNAr reactions involving this substrate could potentially lead to a mixture of products, with possible substitution of the highly activated fluorine at the C-4 position.
The two fluorine atoms at the C-3 and C-4 positions exert a profound influence on the electronic properties of the aromatic ring, which in turn modulates its reactivity.
Fluorine is the most electronegative element, and it primarily exerts a strong electron-withdrawing inductive effect (-I effect). nih.govvaia.com This effect pulls electron density from the aromatic ring, making the entire ring system electron-deficient (or "deactivated" towards electrophilic attack). vaia.comcsbsju.edu
This electron deficiency is crucial for the molecule's reactivity in two ways:
Activation for Nucleophilic Attack: The reduced electron density significantly increases the electrophilicity of the aromatic ring carbons, making the ring susceptible to attack by nucleophiles. This is the primary reason the ring is "activated" for potential SNAr reactions. The combined inductive effects of the two fluorine atoms and the acetyl group make the ring highly electron-poor. quizlet.comnih.gov
Influence on Cross-Coupling: In palladium-catalyzed cross-coupling, the oxidative addition step involves the palladium center inserting into the carbon-halogen bond. The electron-deficient nature of the ring can influence the rate of this step.
While fluorine also has a lone pair that can be donated to the ring via a mesomeric or resonance effect (+M effect), this effect is weak for fluorine compared to its powerful inductive pull. csbsju.edustackexchange.com The net result is strong deactivation and activation for nucleophilic chemistry.
The specific arrangement of substituents on the benzene ring dictates the chemo- and regioselectivity of its reactions.
Chemoselectivity: In the context of palladium-catalyzed cross-coupling reactions, there is high chemoselectivity for the C-Br bond over the C-F bonds. The bond dissociation energy for a C-Br bond on a benzene ring is significantly lower than that of a C-F bond, making it the kinetically and thermodynamically favored site for oxidative addition. wikipedia.org This allows for precise functionalization at the C-2 position without disturbing the fluorine atoms.
Regioselectivity: In a potential SNAr reaction, regioselectivity is governed by the position of the electron-withdrawing groups relative to the leaving groups.
The bromine at C-2 is ortho to the strongly activating acetyl group.
The fluorine at C-3 is meta to the acetyl group and ortho to the other fluorine. Meta activation is generally weak. quizlet.com
The fluorine at C-4 is para to the strongly activating acetyl group and ortho to the other fluorine. Positions ortho and para to a strong electron-withdrawing group are the most activated for SNAr. quizlet.com Therefore, the most likely sites for nucleophilic attack are C-2 (bearing the bromine) and C-4 (bearing a fluorine). The ultimate product would depend on the specific nucleophile and reaction conditions, which would determine the balance between the better leaving group ability of bromine and the higher activation towards attack at the fluorinated positions.
Influence of Fluorine Atoms on Reactivity
Carbonyl Group Reactivity
The carbonyl group (C=O) in this compound is a primary site for chemical reactions. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. While specific examples for this compound are not extensively documented in readily available literature, its reactivity can be inferred from the general principles of carbonyl chemistry. Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The electron-withdrawing nature of the difluorobromophenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted acetophenone (B1666503).
Reductions and Oxidations
Reductions
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-Bromo-3,4-difluorophenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.ukpressbooks.pubmasterorganicchemistry.comyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. masterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk
A patent for the preparation of the closely related (S)-2-chloro-1-(3,4-difluorophenyl)ethanol describes the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) using a catalyst with formic acid and triethylamine (B128534) as hydrogen donors. google.com This suggests that similar catalytic transfer hydrogenation methods could be applicable to the bromo analog. The general mechanism for reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide by the solvent or an acidic workup yields the final alcohol product. masterorganicchemistry.com
Oxidations
Oxidation of the acetyl group in this compound is a less common transformation but can be achieved under specific conditions. For instance, the haloform reaction, which involves the use of a halogen in the presence of a base, could potentially convert the methyl ketone into a carboxylate, although this might also affect the bromine substituent on the aromatic ring. A more controlled oxidation, such as the Baeyer-Villiger oxidation using a peroxy acid, could convert the ketone into an ester. However, specific literature detailing the oxidation of this compound is scarce.
Condensation Reactions
The acetyl group of this compound possesses α-hydrogens, which are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions.
Claisen-Schmidt Condensation: This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens, in the presence of a base, to form an α,β-unsaturated ketone (a chalcone). google.com It is plausible that this compound could react with various aromatic aldehydes under Claisen-Schmidt conditions to yield the corresponding chalcone (B49325) derivatives. A patented method for the synthesis of 1,3-diphenyl-2-bromo-2-propene-1-one utilizes an aldol (B89426) condensation between benzaldehyde (B42025) and acetophenone as an initial step, demonstrating the general applicability of this type of reaction. google.com
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org While direct examples with this compound are not readily found, it is conceivable that it could react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base to form the corresponding condensation products.
Ring-Based Reactions and Functional Group Transformations
The substituted phenyl ring in this compound offers several avenues for further functionalization, primarily through reactions involving the bromine atom and the aromatic ring itself.
Electrophilic Aromatic Substitution Limitations and Possibilities
The aromatic ring in this compound is heavily substituted with both activating (acetyl) and deactivating (bromo and fluoro) groups. The acetyl group is a meta-directing deactivator, while the halogens are ortho-, para-directing deactivators. The combined effect of these substituents makes further electrophilic aromatic substitution challenging and likely to result in a mixture of products. The strong deactivating nature of the two fluorine atoms and the bromine atom, coupled with the meta-directing acetyl group, would significantly reduce the nucleophilicity of the aromatic ring, thus hindering reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. chemguide.co.uk Any substitution would likely be directed to the position ortho to the acetyl group and meta to the bromo and fluoro substituents, if it were to occur.
Transformations of the Aromatic Ring System
The bromine atom on the aromatic ring is a key handle for a variety of powerful cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. libretexts.org The bromo substituent of this compound makes it an ideal substrate for Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters. This reaction would lead to the synthesis of 1-(2-aryl-3,4-difluorophenyl)ethanone derivatives. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org this compound could be reacted with a wide range of primary or secondary amines under Buchwald-Hartwig conditions to produce the corresponding N-aryl derivatives. chemspider.com This reaction is a powerful tool for the synthesis of substituted anilines and related compounds.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. mdpi.comnih.gov The bromo-substituted phenyl ring of the title compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. researchgate.netugent.be This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. mdpi.com
Nucleophilic Aromatic Substitution: While less common than electrophilic substitution on aromatic rings, nucleophilic aromatic substitution (SNAAr) can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups. nih.gov The two fluorine atoms and the acetyl group in this compound are electron-withdrawing, which could facilitate the displacement of one of the fluorine atoms by a strong nucleophile, such as an alkoxide or an amine. The position of substitution would depend on the relative activation provided by the other substituents.
Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient public information regarding the specific applications of "this compound" to generate a detailed and accurate article according to the requested outline.
Construction of Heterocyclic Ring Systems
Preparation of Polyfunctionalized Aromatic Compounds
As a Precursor for Bioactive Lead Compounds
Development of Scaffolds for Drug Discovery
Synthesis of Potential Analgesic Agents
While information is available for structurally similar compounds and isomers (such as other brominated and fluorinated phenylethanone derivatives), applying their specific roles and reaction outcomes to "this compound" would be scientifically inaccurate and speculative.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound "this compound" at this time.
The Versatile Role of this compound in Specialized Chemical Synthesis
The chemical compound this compound, a halogenated aromatic ketone, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring, make it a valuable building block in the development of novel compounds with potential applications in medicine, agriculture, and materials science.
This article explores the specific applications of this compound in advanced organic synthesis, focusing on its role in the creation of potential therapeutic agents and as a precursor for agrochemical and material science research.
Computational and Theoretical Studies on 1 2 Bromo 3,4 Difluorophenyl Ethanone
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within 1-(2-Bromo-3,4-difluorophenyl)ethanone are fundamental to its chemical behavior. Computational analyses, particularly those employing quantum mechanics, can map out electron distribution and predict molecular properties arising from this distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and electronic properties.
These calculations would reveal key aspects of the molecule's structure, such as the planarity of the phenyl ring and the orientation of the acetyl group. The presence of the bromine and two fluorine atoms on the phenyl ring introduces significant electronic perturbations. DFT can quantify these effects, for instance, by calculating the molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich and electron-deficient regions of the molecule. It is expected that the oxygen atom of the carbonyl group and the fluorine atoms would be regions of high electron density (negative potential), while the carbonyl carbon and the hydrogen atoms of the methyl group would be electron-poor (positive potential). This distribution is crucial for predicting how the molecule interacts with other reagents.
From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Other important descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ²/2η ).
| Descriptor | Representative Value (eV) | Significance |
| EHOMO | -7.5 | Electron-donating ability |
| ELUMO | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical stability and reactivity |
| Ionization Potential (I) | 7.5 | Tendency to lose an electron |
| Electron Affinity (A) | 1.8 | Tendency to gain an electron |
| Electronegativity (χ) | 4.65 | Overall electron-attracting power |
| Chemical Hardness (η) | 2.85 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 3.79 | Propensity to act as an electrophile |
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a deeper understanding of why certain products are formed over others.
For this compound, a common reaction of interest is nucleophilic substitution at the carbon atom alpha to the carbonyl group. This is a key step in the synthesis of many derivatives. Transition state calculations can be used to model the reaction pathway of, for example, the reaction of this compound with a nucleophile.
These calculations would identify the geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Such calculations can help in optimizing reaction conditions and in understanding the factors that influence the reaction's efficiency.
The electronic effects of the substituents on the phenyl ring play a crucial role in the reactivity and selectivity of this compound. The two fluorine atoms and the bromine atom are electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Computational studies can quantify these effects. For instance, by calculating the partial charges on the atoms, it can be shown how the electron-withdrawing substituents pull electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Furthermore, calculations of the energies of different possible products and transition states can explain observed regioselectivity or stereoselectivity in reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements of atoms and their movements over time.
For this compound, a key conformational feature is the rotation of the acetyl group relative to the plane of the phenyl ring. Studies on related 2'-fluoro-substituted acetophenones have shown a strong preference for an s-trans conformation, where the carbonyl group is oriented away from the fluorine substituent. nih.gov This preference is driven by the minimization of repulsive electrostatic interactions between the electronegative oxygen and fluorine atoms. nih.gov It is highly probable that this compound would also exhibit a preferred conformation to minimize steric and electronic repulsions.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, typically in the presence of a solvent, MD can reveal the accessible conformations and the transitions between them. These simulations would show how the molecule tumbles and rotates in solution and how its conformation might be influenced by interactions with solvent molecules. This information is valuable for understanding its behavior in a realistic chemical environment.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency
While established methods for the synthesis of functionalized acetophenones exist, future research could focus on developing more efficient, sustainable, and scalable synthetic routes to 1-(2-Bromo-3,4-difluorophenyl)ethanone. researchgate.netmdpi.com Key areas of exploration include:
Continuous Flow Chemistry: Implementing continuous flow processes could offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. This methodology is particularly amenable to reactions involving hazardous reagents or intermediates.
Catalytic C-H Activation: Direct C-H activation approaches could provide a more atom-economical synthesis by eliminating the need for pre-functionalized starting materials. Research into transition-metal catalysis for the regioselective acetylation of 1-bromo-2,3-difluorobenzene (B1273032) would be a promising avenue.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable milder reaction conditions and offer novel pathways for the formation of the carbon-carbon bond between the acetyl group and the phenyl ring.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in a flow reactor. |
| Catalytic C-H Activation | High atom economy, reduced waste. | Development of selective catalysts for C-H acetylation. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Identification of suitable photocatalysts and reaction pathways. |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by its functional groups: the ketone, the bromine atom, and the electron-deficient difluorophenyl ring. sapub.orgresearchgate.netresearchgate.netnih.gov Future studies should aim to explore and exploit the interplay between these groups to forge novel chemical transformations.
Ortho-Bromo-Directed Reactions: The bromine atom's proximity to the ketone offers opportunities for intramolecular reactions and the synthesis of heterocyclic systems. Investigating transition-metal-catalyzed cross-coupling reactions at the bromine position could lead to a diverse array of derivatives.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the ketone group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). A systematic study of SNAr reactions with various nucleophiles could yield a library of substituted derivatives with tunable electronic properties.
Enolate Chemistry: The ketone functionality allows for the generation of an enolate, which can participate in a wide range of classical and modern organic reactions, such as aldol (B89426) condensations, Michael additions, and α-functionalization reactions. researchgate.net
| Reactivity Mode | Potential Applications | Research Goal |
| Ortho-Bromo-Directed Reactions | Synthesis of heterocycles and complex molecules. | Elucidating the scope of cross-coupling and cyclization reactions. |
| Nucleophilic Aromatic Substitution | Access to a wide range of substituted derivatives. | Mapping the regioselectivity and substrate scope of SNAr reactions. |
| Enolate Chemistry | Carbon-carbon and carbon-heteroatom bond formation. | Exploring the utility of the enolate in asymmetric synthesis. |
Design and Synthesis of Next-Generation Functional Materials
The incorporation of fluorine atoms into organic molecules can impart unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netnbinno.comman.ac.uknih.gov These attributes make this compound a promising building block for the synthesis of advanced functional materials.
Fluorinated Polymers: Polymerization of derivatives of this compound could lead to the development of high-performance polymers with applications in electronics, aerospace, and coatings.
Organic Electronics: The electron-deficient nature of the aromatic ring suggests that derivatives of this compound could be explored as n-type semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Liquid Crystals: The rigid, polar structure of this molecule could be a valuable component in the design of novel liquid crystalline materials with tailored optical and electronic properties.
| Material Class | Potential Properties | Application Areas |
| Fluorinated Polymers | High thermal stability, chemical inertness. | Aerospace, electronics, protective coatings. |
| Organic Electronics | n-type semiconductivity, charge transport. | OLEDs, OPVs, organic field-effect transistors (OFETs). |
| Liquid Crystals | Anisotropic optical and electronic properties. | Displays, sensors, optical switching. |
Advanced Biological Screening and Lead Optimization (for derivatives)
Substituted acetophenones are known to exhibit a wide range of biological activities. researchgate.netresearchgate.netmdpi.comnih.gov The unique substitution pattern of this compound makes its derivatives interesting candidates for biological screening and drug discovery programs.
High-Throughput Screening: A library of derivatives could be synthesized and subjected to high-throughput screening against a diverse panel of biological targets to identify potential hits for various diseases. nih.gov
Structure-Activity Relationship (SAR) Studies: For any identified hits, systematic structural modifications would be necessary to establish a clear structure-activity relationship, guiding the optimization of potency and selectivity.
In Silico Screening and Molecular Modeling: Computational techniques such as virtual screening and molecular docking can be employed to predict the binding of derivatives to specific protein targets, thereby prioritizing synthetic efforts. wikipedia.orgmdpi.comsciengine.comresearchgate.net
| Research Area | Methodology | Desired Outcome |
| High-Throughput Screening | Automated screening of a compound library. | Identification of initial "hit" compounds. |
| Structure-Activity Relationship | Systematic modification of chemical structure. | Optimization of biological activity and selectivity. |
| In Silico Screening | Virtual screening and molecular docking. | Prioritization of synthetic targets and hypothesis generation. |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. acs.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net Applying these computational tools to the study of this compound and its derivatives could significantly accelerate discovery and innovation.
Reaction Prediction and Optimization: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions and to optimize reaction conditions for the synthesis of derivatives, saving time and resources.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high binding affinity to a specific biological target, using the this compound scaffold as a starting point.
Property Prediction: AI algorithms can be developed to accurately predict the physicochemical and biological properties of virtual derivatives, allowing for the in silico screening of vast chemical spaces before committing to laboratory synthesis.
| AI/ML Application | Technique | Goal |
| Reaction Prediction | Machine learning algorithms trained on reaction databases. | To predict the products and yields of unknown reactions. |
| De Novo Drug Design | Generative adversarial networks (GANs), variational autoencoders (VAEs). | To design novel drug candidates with optimized properties. |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. | To predict the properties of virtual compounds. |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Bromo-3,4-difluorophenyl)ethanone, and what factors influence reaction yields?
The synthesis typically involves bromination of a pre-functionalized acetophenone derivative. For example, bromination of 1-(3,4-difluorophenyl)ethanone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) under anhydrous conditions. Reaction yields (up to 92% in optimized cases) depend on:
- Substrate purity : Impurities in the starting material can lead to side reactions.
- Catalyst loading : Excess catalyst may promote over-bromination.
- Temperature control : Reactions are often conducted at 0–25°C to suppress decomposition.
- Solvent choice : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common for bromination .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and the acetyl group (δ 2.6 ppm for CH₃).
- ¹³C NMR : Signals for carbonyl carbon (δ ~190 ppm) and Br/CF₃-substituted carbons (δ 110–130 ppm).
- Mass spectrometry (MS) : Molecular ion peak at m/z 234.98 (C₈H₅BrF₂O⁺) with fragmentation patterns confirming Br and F substituents.
- X-ray crystallography : Resolves the spatial arrangement of substituents on the phenyl ring .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in a cool, dry place away from light; store in amber glass bottles.
- Disposal : Follow EPA guidelines for halogenated waste (incineration with scrubbing for HF/HBr gas neutralization).
- Emergency measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Toxicity data are limited, so treat as a potential irritant .
Advanced Research Questions
Q. How does the substitution pattern of bromine and fluorine atoms influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing effects of the 3,4-difluoro and 2-bromo groups activate the ketone toward nucleophilic attack. Key observations:
- Bromine as a leaving group : The α-bromo ketone undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (DMF, 50°C).
- Steric effects : The 2-bromo substituent hinders nucleophilic approach from the ortho position, favoring para substitution in downstream reactions.
- Electronic effects : Fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions like Grignard additions or reductions (e.g., NaBH₄ in EtOH) .
Q. How is this compound utilized as a precursor in the synthesis of biologically active molecules?
This compound serves as a key intermediate in medicinal chemistry:
- Anticancer agents : Coupling with heterocycles (e.g., triazoles) via Huisgen cycloaddition generates candidates for kinase inhibition studies.
- Antimicrobial derivatives : Reaction with thioureas yields thiazole derivatives with enhanced biofilm disruption activity.
- Pharmacokinetic optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) at the acetyl position improves solubility and bioavailability .
Q. What analytical challenges arise in resolving data contradictions when studying the stability of this compound under varying pH conditions?
- Hydrolysis instability : The α-bromo ketone undergoes base-catalyzed hydrolysis (pH > 10) to form 3,4-difluorobenzoic acid.
- Contradictory stability reports : Some studies suggest stability in acidic conditions (pH 2–6), while others note decomposition due to trace metal ions.
- Resolution strategy : Use controlled pH buffers with chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation. Monitor via HPLC-MS to track degradation products .
Key Research Findings
- Synthetic versatility : The compound’s bromine and fluorine substituents enable regioselective functionalization, making it a scaffold for drug discovery .
- Biological relevance : Derivatives show moderate activity against EGFR kinase (IC₅₀ = 1.2 µM) in preliminary assays .
- Stability limitations : Degrades under UV light; recommend storage in amber vials with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
